N-(7-bromo-9-oxo-9H-fluoren-2-yl)acetamide
Description
Contextual Significance of Fluorene-Based Compounds in Contemporary Organic Chemistry
Fluorene (B118485) and its derivatives are a class of organic compounds that have garnered considerable attention in modern organic chemistry. The core of these molecules is the 9H-fluorene, a tricyclic aromatic hydrocarbon. The chemical versatility of the fluorene scaffold allows for functionalization at various positions, leading to a diverse array of compounds with tunable electronic and photophysical properties. nih.gov
Fluorene-based materials are integral to the development of organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.gov Their rigid and planar structure, combined with high thermal and chemical stability, makes them excellent candidates for these applications. Furthermore, the ability to introduce various substituents onto the fluorene backbone allows for the fine-tuning of their optical and charge-transport properties. nih.gov
Overview of Research Trajectories for Substituted Fluorenones and Acetamide (B32628) Derivatives
Substituted Fluorenones:
Fluorenones, which are fluorene derivatives bearing a ketone group at the 9-position, are of significant interest due to their distinct chemical and physical properties. They are often brightly colored, fluorescent solids. nih.gov The synthesis of substituted fluorenones is an active area of research, with numerous methods being developed to introduce a wide range of functional groups onto the fluorenone core. rsc.org These synthetic efforts are driven by the diverse applications of fluorenones in materials science and medicinal chemistry. For instance, some fluorenone derivatives have been investigated for their antibiotic, anticancer, and antiviral activities. nih.govnih.gov The introduction of halogen atoms, such as bromine, can significantly influence the electronic properties of the fluorenone system, making them valuable intermediates in cross-coupling reactions for the synthesis of more complex molecules.
Acetamide Derivatives:
The acetamide functional group, -NHC(O)CH₃, is a common feature in a vast number of biologically active molecules. Acetamide derivatives have been explored for a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. researchgate.net The amide bond is a cornerstone of peptide and protein chemistry, and its incorporation into small molecules can enhance their binding affinity to biological targets and improve their pharmacokinetic profiles. Researchers often synthesize series of acetamide derivatives to explore structure-activity relationships (SAR), systematically modifying the molecular structure to optimize a desired biological effect. researchgate.net
Rationale for In-Depth Study of N-(7-bromo-9-oxo-9H-fluoren-2-yl)acetamide
The in-depth study of this compound is predicated on the synergistic potential of its constituent parts. The fluorenone core provides a rigid, planar, and photoactive platform. The bromo substituent at the 7-position serves as a versatile synthetic handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the construction of more elaborate molecular architectures. This is a common strategy for developing new materials with tailored optical and electronic properties.
The acetamide group at the 2-position introduces a functionality known to be important for biological activity. Its presence suggests that this compound could be a valuable intermediate or a candidate for biological screening in its own right. The combination of a halogenated fluorenone and an acetamide moiety in a single molecule presents an interesting scaffold for medicinal chemistry, potentially leading to the discovery of novel therapeutic agents. The investigation of such compounds contributes to a deeper understanding of how different functional groups on a polycyclic aromatic framework influence its chemical reactivity, physical properties, and biological interactions.
Interactive Data Tables
Below are interactive tables summarizing key information about the precursor and related compounds.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₈BrNO | |
| Molecular Weight | 274.11 g/mol | |
| Appearance | Deep violet needles | |
| ¹H NMR (400 MHz, DMSO-d₆) δ | 7.63 (dd, J = 8.0, 1.9 Hz, 1H), 7.51 (d, J = 1.8 Hz, 1H), 7.42 (d, J = 8.0 Hz, 1H), 7.39 (d, J = 8.1 Hz, 1H), 6.81 (d, J = 2.2 Hz, 1H), 6.69 (dd, J = 8.0, 2.2 Hz, 1H), 5.72 (s, 2H) | |
| ¹³C NMR (101 MHz, DMSO-d₆) δ | 192.58, 150.72, 144.75, 137.33, 135.01, 134.64, 129.98, 126.15, 122.40, 121.01, 119.10, 118.57, 109.37 |
| Compound Class | Key Characteristics | Research Interest | Source |
|---|---|---|---|
| Fluorenones | Brightly colored, fluorescent, rigid planar structure | OLEDs, organic electronics, medicinal chemistry (anticancer, antiviral) | nih.govnih.gov |
| Bromo-substituted Aromatics | Versatile synthetic intermediates for cross-coupling reactions | Materials science, pharmaceutical synthesis | |
| Acetamides | Can form hydrogen bonds, often imparts biological activity | Medicinal chemistry (anti-inflammatory, anticancer, antimicrobial) | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
N-(7-bromo-9-oxofluoren-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c1-8(18)17-10-3-5-12-11-4-2-9(16)6-13(11)15(19)14(12)7-10/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPVHGKLBSCMFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Optimization for N 7 Bromo 9 Oxo 9h Fluoren 2 Yl Acetamide
Retrosynthetic Analysis of the N-(7-bromo-9-oxo-9H-fluoren-2-yl)acetamide Scaffold
A logical retrosynthetic analysis of this compound commences with the disconnection of the amide bond. This primary disconnection points to 2-amino-7-bromo-9-fluorenone (B1331215) as a key intermediate and a suitable acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, as the acyl donor.
Further deconstruction of 2-amino-7-bromo-9-fluorenone suggests a functional group interconversion from a nitro group, leading to the precursor 2-bromo-7-nitro-9-fluorenone. The synthesis of this dually substituted fluorenone can be envisioned through two primary routes. The first involves the bromination of 2-nitro-9-fluorenone, while the second, and often more practical approach, involves the nitration of 2-bromo-9-fluorenone (B123733). The latter is generally preferred due to the directing effects of the bromo substituent. Finally, 2-bromo-9-fluorenone can be traced back to the parent 9-fluorenone (B1672902) through electrophilic bromination. This multi-step linear retrosynthetic pathway provides a clear and actionable strategy for the synthesis of the target molecule from readily available starting materials.
Convergent and Linear Synthetic Approaches to this compound
The synthesis of this compound is predominantly achieved through linear synthetic sequences, as dictated by the straightforward functionalization of the fluorenone core.
Multi-Step Synthetic Sequences from Key Precursors
A common and effective linear synthesis begins with the bromination of 9-fluorenone. The reaction of 9-fluorenone with a brominating agent, such as potassium bromate (B103136) in the presence of a phase transfer catalyst like tetra-n-butyl-ammonium chloride and ammonium (B1175870) bromide, can yield 2-bromo-9-fluorenone with high efficiency. One documented procedure reports a yield of 99.2% for this step when conducted at 75°C.
The subsequent step involves the nitration of 2-bromo-9-fluorenone to introduce the nitro group at the 7-position, yielding 2-bromo-7-nitro-9-fluorenone. This is followed by the reduction of the nitro group to an amine. A well-established method for this transformation involves the use of sodium sulfide (B99878) nonahydrate and sodium hydroxide (B78521) in a mixture of ethanol (B145695) and water, with refluxing conditions leading to the formation of 2-amino-7-bromo-9H-fluoren-9-one in high yield (94%).
The final step is the N-acetylation of the 2-amino-7-bromo-9-fluorenone intermediate. This is typically achieved by reacting the amine with acetic anhydride. The reaction can be performed under catalyst- and solvent-free conditions at elevated temperatures (e.g., 60°C) or with the use of a mild acid catalyst like acetic acid (found in vinegar) at room temperature to afford the final product, this compound. ijcrt.org
Expedient One-Pot Reaction Strategies
While a dedicated one-pot synthesis for this compound has not been extensively reported, the principles of one-pot reductive acetylation of nitroarenes present a viable and more expedient alternative to the multi-step approach. iosrjournals.org In such a strategy, 2-bromo-7-nitro-9-fluorenone could be subjected to reduction and in-situ acetylation in a single reaction vessel. iosrjournals.org
Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key areas of optimization include the choice of catalytic systems and the selection of appropriate solvents and temperature regimes.
Catalytic Systems and Ligand Effects in Bond-Forming Reactions
The synthesis of the key intermediate, 2-amino-7-bromo-9-fluorenone, can be envisioned through a palladium-catalyzed amination of a dibromofluorenone precursor. In such C-N bond-forming reactions, the choice of the palladium catalyst and, more importantly, the phosphine (B1218219) ligand, plays a critical role. The development of specialized ligands, such as dialkyl biheteroaryl phosphines (e.g., KPhos), has been shown to improve the efficiency and selectivity of the amination of aryl halides with aqueous ammonia (B1221849) and a hydroxide base. organic-chemistry.orgescholarship.org These ligands can suppress the formation of side products like aryl alcohols and diarylamines. organic-chemistry.orgescholarship.org While not specifically documented for 2,7-dibromo-9-fluorenone, the principles of ligand design to enhance the rate of reductive elimination from the arylpalladium amido complex are directly applicable.
For the N-acetylation step, while it can proceed without a catalyst, the use of a mild acid catalyst can be beneficial. Acid catalysts, such as acetic acid, can activate the acetylating agent, making the reaction more efficient at lower temperatures. ijcrt.org
Solvent Selection and Temperature Regimes
The choice of solvent and reaction temperature significantly influences the N-acetylation of aromatic amines. Studies on the acetylation of aniline (B41778) with acetic anhydride have shown that the reaction can proceed efficiently in a variety of solvents, including THF, CH2Cl2, CHCl3, Et2O, and EtOAc, as well as under solvent-free conditions. orientjchem.org In many cases, solvent-free conditions provide excellent yields in a short amount of time, highlighting an eco-friendly and efficient option. orientjchem.org
The reaction temperature is another critical parameter. For the uncatalyzed N-acetylation of amines with acetic anhydride, increasing the temperature to around 60°C can lead to complete conversion in a reasonable timeframe. mdpi.com However, with the use of a catalyst, the reaction can often be performed efficiently at room temperature. ijcrt.org The optimization of these parameters is essential for developing a robust and scalable process for the synthesis of this compound.
Interactive Data Table: Optimization of N-Acetylation of Aniline with Acetic Anhydride
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | THF | Room Temp | 10 | 92 |
| 2 | CH2Cl2 | Room Temp | 15 | 90 |
| 3 | CHCl3 | Room Temp | 15 | 88 |
| 4 | Et2O | Room Temp | 5 | 95 |
| 5 | EtOAc | Room Temp | 5 | 94 |
| 6 | H2O | Room Temp | 10 | 85 |
| 7 | Solvent-free | Room Temp | 10 | 93 |
| 8 | Solvent-free | 60 | 7 | 100 |
This table is based on data for a model reaction and illustrates general principles applicable to the synthesis of the target compound. orientjchem.orgmdpi.com
Chemical Reactivity, Transformation Pathways, and Mechanistic Insights of N 7 Bromo 9 Oxo 9h Fluoren 2 Yl Acetamide
Reactivity of the Fluorenone Core in N-(7-bromo-9-oxo-9H-fluoren-2-yl)acetamide
The fluorenone core is a defining feature of the molecule, and its reactivity is centered around the carbonyl group and the aromatic system.
The carbonyl group at the 9-position of the fluorenone system is susceptible to various nucleophilic addition and condensation reactions.
Reduction: The ketone functionality can be readily reduced to the corresponding secondary alcohol, 9-hydroxyfluorene. This transformation is commonly achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). tandfonline.comyoutube.com The reaction proceeds via a hydride attack on the electrophilic carbonyl carbon. youtube.com Studies on substituted fluorenones have shown that the rate of reduction is influenced by the electronic nature of the substituents on the aromatic rings. Electron-withdrawing groups facilitate the reduction, while electron-releasing groups hinder it. rsc.org Bacterial reduction of 9-fluorenone (B1672902) to 9-hydroxyfluorene has also been reported, offering a mild and environmentally benign alternative to chemical reducing agents. tandfonline.comnih.gov
Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the carbonyl group with an active methylene (B1212753) compound in the presence of a basic catalyst. researchgate.netresearchgate.net This reaction is a powerful tool for carbon-carbon bond formation, leading to the synthesis of α,β-unsaturated compounds. organic-chemistry.orgmdpi.comlookchem.com While specific examples with this compound are not extensively documented, the general reactivity of fluorenone suggests its viability in such transformations. The reaction would involve the deprotonation of the active methylene compound by a base to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the fluorenone. Subsequent dehydration yields the condensed product. Various catalysts, including amines and their salts, are often employed to facilitate this reaction.
Wittig Reaction: The Wittig reaction provides a method to convert the carbonyl group into an alkene. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction utilizes a phosphorus ylide (Wittig reagent), which reacts with the ketone to form a four-membered oxaphosphetane intermediate. organic-chemistry.org This intermediate then decomposes to yield the alkene and a phosphine (B1218219) oxide. organic-chemistry.org The reaction of fluorenone with Wittig reagents has been shown to produce the corresponding 9-alkylidenefluorene derivatives. researchgate.net The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wikipedia.orgorganic-chemistry.org
Table 1: Examples of Carbonyl Group Transformations on Fluorenone Derivatives
| Transformation | Reactant(s) | Product | Reagents and Conditions | Reference(s) |
|---|---|---|---|---|
| Reduction | 9-Fluorenone | 9-Hydroxyfluorene | Sodium Borohydride (NaBH₄) in ethanol (B145695) | youtube.com |
| Reduction | 9-Fluorenone | 9-Hydroxyfluorene | Bacillus brevis in an anaerobic atmosphere at 30°C | tandfonline.comnih.gov |
| Knoevenagel Condensation | Aromatic Aldehydes and Active Methylene Compounds | Substituted Alkenes | Lipoprotein lipase (B570770) as a catalyst | researchgate.net |
| Wittig Reaction | Fluorenone and Triphenylphosphine-n-butylidene | spiro-(2,3-dipropylcyclopropane-1,9′-fluorene) | Excess triphenylphosphine-n-butylidene | researchgate.net |
The aromatic rings of the fluorene (B118485) system can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the existing substituents. The acetamido group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, while the bromo and carbonyl groups are deactivating. For nucleophilic aromatic substitution, the electron-withdrawing nature of the carbonyl and bromo groups can facilitate attack on the aromatic ring.
Electrophilic Aromatic Substitution: The acetamido group (-NHCOCH₃) at the 2-position is an electron-donating group through resonance, thereby activating the aromatic ring towards electrophilic attack. It directs incoming electrophiles to the ortho and para positions relative to itself (positions 1, 3, and 7). However, the bromo substituent at the 7-position and the deactivating effect of the carbonyl group will also influence the regioselectivity of the substitution. Nitration of 9-bromofluorene, for instance, has been shown to yield dinitro derivatives, with the second nitro group predominantly entering the 7-position. ias.ac.in
Nucleophilic Aromatic Substitution: The fluorenone system, particularly when substituted with electron-withdrawing groups, can undergo nucleophilic aromatic substitution. The carbonyl group and the bromo substituent increase the electrophilicity of the aromatic rings, making them more susceptible to attack by nucleophiles. Studies on octafluoro-9-fluorenone have demonstrated its reactivity towards nucleophilic substitution. rsc.org In the case of this compound, a strong nucleophile could potentially displace the bromo group at the 7-position. The presence of the electron-withdrawing carbonyl group is crucial for activating the ring towards this type of reaction.
Reactivity of the Acetamide (B32628) Moiety
The acetamide group at the 2-position also possesses its own characteristic reactivity.
The amide bond of the acetamide group can be cleaved through hydrolysis under acidic or basic conditions to yield the corresponding amine, 2-amino-7-bromo-9H-fluoren-9-one, and acetic acid. The metabolism of N-(2-fluorenyl)acetamide by liver cell fractions has been studied, indicating that such transformations can occur biochemically. nih.gov Transamidation, the exchange of the acyl group with another amine, is also a potential reaction under appropriate conditions.
The nitrogen atom of the acetamide group can be further functionalized through alkylation or acylation reactions.
N-Alkylation: N-alkylation of the acetamide can be achieved using alkyl halides in the presence of a base. nih.gov The base is required to deprotonate the amide nitrogen, making it more nucleophilic for the subsequent reaction with the alkyl halide.
N-Acylation: N-acylation would involve the introduction of a second acyl group onto the nitrogen atom. This would likely require forcing conditions due to the reduced nucleophilicity of the nitrogen atom in the acetamide.
Reactivity of the Bromo Substituent
The bromo group at the 7-position is a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. mdpi.comnih.gov
The Suzuki-Miyaura coupling has been successfully applied to bromo-substituted fluorene derivatives. For instance, the polymerization of potassium 2-(7-bromo-9,9-dihexyl-9H-fluorene-2-yl)triolborate proceeds via a Suzuki-Miyaura catalyst transfer polycondensation, highlighting the reactivity of the bromo group at the 7-position of a fluorene system. rsc.org This reaction is highly valuable for the synthesis of more complex fluorene-based architectures. The choice of palladium catalyst, ligand, and base is critical for the success and efficiency of the coupling reaction.
Table 2: Example of Suzuki-Miyaura Coupling on a Bromo-Fluorene Derivative
| Reactant | Coupling Partner | Product | Catalyst and Conditions | Reference |
|---|---|---|---|---|
| Potassium 2-(7-bromo-9,9-dihexyl-9H-fluorene-2-yl)triolborate | - (Polymerization) | Poly[2,7-(9,9-dihexylfluorene)] | Iodobenzene derivative/Pd₂(dba)₃·CHCl₃/t-Bu₃P initiating system in THF/H₂O at -10 °C | rsc.org |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The bromine atom at the 7-position of the fluorenone ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures from simpler precursors.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. beilstein-journals.orgnih.govnih.gov For a substrate like this compound, a Suzuki-Miyaura reaction would introduce a new aryl or vinyl substituent at the 7-position. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.govnih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be influenced by the electronic nature of the coupling partners. mdpi.com For instance, the coupling of 2,7-dibromo-9,9'-dialkylfluorenes with arylboronic acids has been successfully achieved using a Pd(OAc)2 catalyst with a bis(imidazolium) ionic liquid promoter in aqueous ethanol. mdpi.com
Representative Data for Suzuki-Miyaura Coupling of a 7-Bromo-9-fluorenone Derivative
Disclaimer: The following table presents representative data for a Suzuki-Miyaura coupling reaction of a generic 7-bromo-9-fluorenone derivative with various arylboronic acids, as specific experimental data for this compound was not available in the searched literature. The conditions and yields are illustrative of typical outcomes for such reactions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 90 | 92 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 110 | 78 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 88 |
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new substituted alkene. beilstein-journals.orgnih.gov This transformation is catalyzed by a palladium complex and requires a base. For this compound, a Heck reaction would introduce a vinyl group at the 7-position. The reaction generally proceeds with high regioselectivity for arylation at the less substituted carbon of the alkene double bond and typically results in the formation of the E-isomer of the product. nih.govmdpi.com The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, migratory insertion of the olefin into the Pd-C bond, and subsequent β-hydride elimination. mdpi.com
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. organic-chemistry.orglibretexts.orgnih.gov Applying this to this compound would result in the corresponding 7-alkynyl derivative. The Sonogashira coupling is a powerful tool for the synthesis of conjugated enynes and arylalkynes. libretexts.orgnih.gov The generally accepted mechanism involves the formation of a copper acetylide species, which then undergoes transmetalation with the palladium(II) intermediate formed from the oxidative addition of the aryl bromide. beilstein-journals.org
Representative Data for Sonogashira Coupling of a 2-Amino-3-bromopyridine Derivative
Disclaimer: The following table presents data from a study on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes, which serves as a representative example due to the lack of specific data for this compound. The conditions and yields illustrate typical parameters for such transformations. researchgate.net
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene (B144264) | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 96 |
| 2 | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 85 |
| 3 | 3-Ethynyltoluene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 92 |
| 4 | (Trimethylsilyl)acetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 78 |
Nucleophilic Aromatic Substitution (SNAr) Reactions
The fluorenone system in this compound is electron-deficient due to the carbonyl group, which can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com In this reaction, a nucleophile replaces a leaving group (in this case, the bromine atom) on the aromatic ring. The reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comnih.gov
For this compound, the carbonyl group at position 9 is meta to the bromine at position 7, which provides some activation, though less pronounced than an ortho or para relationship. The acetamido group at position 2 is electron-donating by resonance but can also influence the reactivity profile. SNAr reactions on this substrate would likely require strong nucleophiles and potentially elevated temperatures. Common nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. researchgate.net
Investigation of Reaction Mechanisms and Transition State Structures
Understanding the detailed mechanisms of the aforementioned reactions is crucial for optimizing reaction conditions and predicting outcomes. Modern computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction pathways and characterizing transition state structures. Current time information in Pasuruan, ID.nih.gov
In the context of SNAr reactions, computational studies can map the potential energy surface for the reaction, distinguishing between a stepwise mechanism involving a stable Meisenheimer intermediate and a concerted mechanism where bond formation and bond breaking occur simultaneously. nih.gov The relative stability of the transition states leading to different products can also be calculated to predict regioselectivity. nih.govchemrxiv.org For a molecule like this compound, DFT calculations could provide insights into the activation energy for nucleophilic attack at the 7-position and the structure of the corresponding transition state, taking into account the electronic effects of both the carbonyl and acetamido groups.
Computational and Theoretical Investigations of this compound
Following an extensive search of scientific literature, no specific computational or theoretical studies were found for the compound this compound. Therefore, the detailed analysis as requested in the outline cannot be provided.
While general principles of computational chemistry and theoretical investigations are widely applied to novel compounds, specific data such as optimized molecular geometries, electronic structure analyses, molecular electrostatic potential maps, reactivity descriptors, and simulated spectra are unique to each molecule and must be generated through dedicated research. The absence of published studies on this compound means that this specific data is not available in the public domain.
To provide the requested article, original research involving Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) calculations would need to be performed on this compound. Such research would entail:
Computational and Theoretical Investigations of N 7 Bromo 9 Oxo 9h Fluoren 2 Yl Acetamide
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties:
Simulated UV-Vis and Fluorescence Spectra and Comparison with Experimental Data:Predicting the molecule's absorption and emission of light and comparing these theoretical spectra with experimentally obtained data for validation.
Characterization of Excited State Geometries and Energy Transfer Pathways
Currently, there is no published research detailing the excited state geometries or energy transfer pathways for N-(7-bromo-9-oxo-9H-fluoren-2-yl)acetamide. Such a study would typically involve quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), to determine the electronic transitions and potential energy surfaces of the molecule in its excited states. This analysis would be crucial for understanding its photophysical properties, including its potential applications in organic electronics or as a photosensitizer.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects
No molecular dynamics simulation studies for this compound have been found in the reviewed literature. MD simulations would provide valuable insights into the conformational dynamics of the molecule, its flexibility, and how it interacts with different solvent environments. Understanding solvation effects is critical for predicting its behavior in various chemical and biological systems.
Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
A Natural Bonding Orbital (NBO) analysis of this compound has not been reported. This computational method is used to analyze the delocalization of electron density and to quantify intermolecular and intramolecular interactions, such as hydrogen bonding and charge transfer. For this molecule, NBO analysis would elucidate the nature of the bonding within the fluorenone core and the interactions involving the bromo and acetamide (B32628) substituents.
Quantum Chemical Parameters (e.g., Dipole Moment, Polarizability, Hyperpolarizability)
Specific quantum chemical parameters for this compound, including its dipole moment, polarizability, and hyperpolarizability, are not available in existing literature. These parameters are fundamental to understanding a molecule's response to an external electric field and are essential for predicting its nonlinear optical (NLO) properties. While studies on other fluorene (B118485) derivatives suggest that this class of compounds can exhibit significant NLO behavior, specific calculated values for the title compound are needed for a definitive assessment.
Advanced Applications in Chemical Synthesis and Materials Science
N-(7-bromo-9-oxo-9H-fluoren-2-yl)acetamide as a Versatile Synthon in Complex Organic Synthesis
The strategic placement of reactive functional groups on the this compound backbone renders it a powerful tool for synthetic chemists. The bromine atom at the 7-position is amenable to various cross-coupling reactions, while the amino group at the 2-position (after deacetylation) and the ketone at the 9-position offer sites for condensation and addition reactions.
As a Building Block for Heterocyclic Compound Synthesis
The precursor, 2-amino-7-bromo-9-fluorenone (B1331215), which can be readily obtained from the title compound, is a valuable starting material for the synthesis of fused heterocyclic systems. chemicalbook.comsigmaaldrich.com Classic quinoline (B57606) syntheses, such as the Skraup and Doebner-von Miller reactions, which involve the reaction of an aniline (B41778) with α,β-unsaturated carbonyl compounds or their precursors, can theoretically be applied to 2-amino-7-bromo-9-fluorenone to generate complex, fused quinoline architectures. nih.goviipseries.org For instance, the reaction of 2-amino-7-bromo-9-fluorenone with glycerol (B35011) in the presence of an acid and an oxidizing agent could yield a bromo-substituted fluoreno[2,3-b]quinoline.
Another powerful method for constructing fused heterocyclic rings is the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.orgnih.gov While not a direct application to an aniline, this reaction highlights the potential for creating complex polycyclic structures from amine precursors. More direct is the potential for tandem reactions, where the amino group of 2-amino-7-bromo-9-fluorenone can participate in cyclization reactions to form fused nitrogen-containing heterocycles. semanticscholar.orgmdpi.comclockss.orgfrontiersin.org The synthesis of various fused heterocycles often relies on the reactivity of amino-substituted aromatic compounds. mdpi.com
The following table summarizes potential heterocyclic syntheses starting from derivatives of the title compound:
| Reaction Name | Reactants | Potential Product |
| Skraup Synthesis | 2-Amino-7-bromo-9-fluorenone, Glycerol, Acid, Oxidizing Agent | Bromo-substituted fluoreno[2,3-b]quinoline |
| Doebner-von Miller | 2-Amino-7-bromo-9-fluorenone, α,β-Unsaturated Aldehyde/Ketone | Substituted bromo-fluoreno[2,3-b]quinoline |
| Friedländer Annulation | 2-Amino-7-bromo-9-fluorenone, Compound with α-methylene ketone | Substituted bromo-fluoreno[2,3-b]quinoline |
Precursor in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. thieme-connect.de Fluorene (B118485) and fluorenone derivatives have been utilized in MCRs to generate complex and diverse molecular scaffolds. thieme-connect.de
While specific examples utilizing this compound in MCRs are not extensively documented, its structural features suggest significant potential. The amino group (after deprotection) can act as one of the components in well-known MCRs like the Ugi or Passerini reactions. For instance, a three-component reaction between 2-amino-7-bromo-9-fluorenone, an aldehyde, and an isocyanide could lead to the formation of highly functionalized α-aminoacyl amide derivatives of the fluorenone core. The presence of the bromine atom provides a further handle for post-MCR modifications, allowing for the rapid construction of complex molecular libraries.
Integration into Functional Organic Materials and Supramolecular Assemblies
The inherent photophysical properties of the fluorene nucleus, combined with the electronic influence of the bromo, oxo, and acetamido substituents, make this compound an attractive component for functional organic materials.
Role in Fluorescent Probes and Chemosensors
Fluorenone derivatives are known to exhibit interesting fluorescence properties and have been employed as scaffolds for fluorescent chemosensors. mdpi.com The electron-withdrawing nature of the ketone group can lead to intramolecular charge transfer (ICT) phenomena when combined with electron-donating substituents, which is a common design strategy for fluorescent probes.
In this compound, the acetamido group acts as an electron-donating group, creating a push-pull system with the fluorenone core. This can result in environmentally sensitive fluorescence, where the emission properties change in response to solvent polarity or the presence of specific analytes. The bromine atom can further modulate the electronic properties and may also serve as a heavy atom to influence intersystem crossing rates, potentially leading to phosphorescent sensors. While the direct application of the title compound as a chemosensor is an area for further exploration, related fluorenone-based sensors have been developed for the detection of various species. mdpi.com For example, 9-fluorenone (B1672902) oxime has been utilized as a fluorescent probe for the detection of organophosphate pesticides. mdpi.com
Components in Optoelectronic and Photovoltaic Devices
Fluorene-based polymers are a significant class of materials for organic light-emitting diodes (OLEDs) due to their high photoluminescence quantum yields and good charge transport properties. The introduction of a fluorenone moiety into the polymer backbone can modify the electronic properties, often leading to materials with better electron-accepting capabilities.
This compound, with its bromo and acetamido groups, presents opportunities for incorporation into optoelectronic materials. The bromine atom can be utilized in cross-coupling reactions to either polymerize the molecule or attach it to other functional units. The acetamido group, being electron-donating, and the fluorenone, being electron-accepting, can enhance the intramolecular charge transfer characteristics, which is beneficial for applications in photovoltaics and as emitters in OLEDs. For example, spiro[fluorene-7,9′-benzofluorene] derivatives have been used as host materials in highly efficient blue OLEDs. researchgate.netresearchgate.net The specific contribution of the acetamido group would be to modulate the emission color and charge-trapping properties when used as a dopant in an OLED emitting layer.
Precursors for Polymer and Oligomer Architectures
The presence of a bromine atom on the fluorene ring makes this compound an excellent monomer for transition-metal-catalyzed cross-coupling polymerizations, such as Suzuki and Sonogashira reactions. These reactions are powerful tools for the synthesis of conjugated polymers with well-defined structures.
For instance, poly(p-phenylene)s and polyfluorenes are often synthesized via the Suzuki coupling of dihaloaromatic compounds with aromatic diboronic acids or esters. researchgate.net The bromine atom at the 7-position of the title compound allows for its facile incorporation into polymer backbones. The resulting polymers would feature a fluorenone unit with a pendant acetamido group, which could influence the polymer's solubility, morphology, and electronic properties. The acetamido group can also provide sites for hydrogen bonding, potentially leading to self-assembly and ordered structures in the solid state. Such polymers could find applications in various organic electronic devices.
The following table outlines potential polymerization reactions involving the title compound:
| Coupling Reaction | Co-monomer | Potential Polymer Structure |
| Suzuki Coupling | Aryl-diboronic acid/ester | Alternating copolymer of N-(9-oxo-9H-fluoren-2-yl)acetamide and the aryl unit |
| Sonogashira Coupling | Diethynyl-aryl compound | Alternating copolymer with fluorenyl and aryl-ethynyl units |
| Heck Coupling | Divinyl-aryl compound | Alternating copolymer with fluorenyl and aryl-vinyl units |
Catalytic and Organocatalytic Applications of this compound and Its Derivatives
The unique structural and electronic properties of the fluorenone scaffold, particularly when functionalized with substituents like bromine and acetamide (B32628) groups, position compounds such as this compound and its derivatives as promising candidates for applications in catalysis and organocatalysis. The conjugated π-system of the fluorenone core, combined with the electronic influence of its substituents, can be harnessed for a variety of catalytic transformations.
The presence of a bromine atom on the fluorenone ring is particularly significant for its application in metal-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic organic chemistry. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are well-established methods that often utilize aryl bromides as substrates. nobelprize.orgmdpi.com These reactions are fundamental to the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. nobelprize.org
Derivatives of this compound can, therefore, act as building blocks in the synthesis of more elaborate molecular architectures. For instance, the bromine at the 7-position can be substituted via a palladium-catalyzed cross-coupling reaction to introduce new functional groups or to link the fluorenone unit to other molecular fragments. organic-chemistry.orgnih.gov This versatility allows for the construction of a diverse library of fluorenone derivatives with tailored properties for specific applications in materials science and medicinal chemistry. researchgate.net
The general mechanism for palladium-catalyzed cross-coupling reactions involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with a suitable coupling partner (e.g., an organoboron compound in the Suzuki reaction) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nobelprize.orgyoutube.com
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Bromo-Aromatic Compounds
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | Biaryl |
| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | Aryl-substituted alkene |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Aryl-substituted alkyne |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand / Base | Arylamine |
Furthermore, the fluorenone core itself possesses intriguing photochemical properties that suggest potential applications in photocatalysis. researchgate.net Fluorenones are known to absorb UV-Vis light and can be used to catalyze various light-induced reactions. researchgate.net The electron-withdrawing nature of the ketone and bromine substituents, along with the potential electron-donating character of the acetamido group, can modulate the electronic energy levels and redox potentials of the molecule. This tuning of photophysical properties is crucial for the design of efficient photocatalysts. nih.gov Fluorenone-based systems can potentially participate in both energy transfer and electron transfer pathways to activate substrates in photochemical transformations. researchgate.net
In the realm of organocatalysis, the carbonyl group of the fluorenone scaffold could act as a Lewis basic site to activate substrates. While direct organocatalytic applications of this compound have not been extensively reported, the broader class of aromatic ketones has been explored in various organocatalytic transformations. rsc.orgmdpi.com For instance, chiral organocatalysts can be used for the enantioselective reduction of prochiral aromatic ketones. rsc.org Derivatives of this compound could potentially be developed into novel organocatalysts or ligands for asymmetric catalysis. The rigid fluorenone backbone could provide a well-defined stereochemical environment for inducing enantioselectivity in chemical reactions.
Future Research Directions and Emerging Opportunities for N 7 Bromo 9 Oxo 9h Fluoren 2 Yl Acetamide
Development of More Sustainable and Atom-Economical Synthetic Strategies
The synthesis of N-(7-bromo-9-oxo-9H-fluoren-2-yl)acetamide and its derivatives currently relies on classical synthetic methodologies which may involve multiple steps and the use of stoichiometric reagents. Future research will likely focus on the development of more sustainable and atom-economical synthetic routes. Atom economy is a cornerstone of green chemistry, emphasizing the maximization of atoms from the starting materials that are incorporated into the final product, thereby minimizing waste. researchgate.net
Promising strategies include visible-light-promoted reactions, which offer mild reaction conditions and high step efficiency with the potential for 100% atom economy. For instance, the intramolecular tandem radical cyclization/ring expansion of simpler conjugated enyne compounds presents a novel, oxidant-free approach to constructing functionalized fluorenol derivatives, which can be subsequently oxidized to the corresponding fluorenones.
Furthermore, metal- and additive-free methods, such as the tert-butyl hydroperoxide (TBHP)-promoted cross-dehydrogenative coupling (CDC) of 2-(aminomethyl)biphenyls, have shown success in preparing highly substituted fluorenones. mreda.com.cnnih.govbeilstein-journals.org These approaches are compatible with a variety of functional groups and could be adapted for the synthesis of this compound. The optimization of such reactions, potentially through flow chemistry, could lead to highly efficient and scalable production processes.
| Synthetic Strategy | Key Features | Potential Advantages |
| Visible-Light-Promoted Radical Cyclization | Mild conditions, no external oxidant, high step efficiency | High atom economy, reduced energy consumption, access to complex structures |
| Metal-Free Oxidative Cyclization (e.g., TBHP-promoted) | Avoids transition metal catalysts, often requires simple reagents | Lower cost, reduced metal contamination in the final product, easier purification |
| Catalytic C-H Activation/Annulation | Direct functionalization of C-H bonds | Fewer synthetic steps, reduced pre-functionalization of starting materials |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The inherent reactivity of the fluorene (B118485) nucleus, coupled with the directing and activating effects of the bromo and acetamido substituents, opens the door to exploring novel chemical transformations. The bromine atom at the 7-position serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide array of functional groups, leading to the generation of diverse libraries of N-(7-substituted-9-oxo-9H-fluoren-2-yl)acetamide derivatives with tailored properties.
For instance, the Sonogashira coupling of 2,7-dibromofluorene (B93635) derivatives with various phenylacetylene (B144264) compounds has been successfully employed to create symmetrical fluorene derivatives for optoelectronic applications. beilstein-journals.org A similar strategy could be applied to this compound to synthesize unsymmetrical, highly conjugated systems.
Furthermore, the ketone at the 9-position can undergo a range of reactions, including nucleophilic additions, reductions, and Wittig-type olefination reactions. The exploration of these transformations in concert with modifications at the 7-position could lead to the discovery of unprecedented molecular architectures with unique three-dimensional structures and functionalities. Research into the regioselectivity of these reactions, guided by the electronic influence of the existing substituents, will be a critical area of investigation.
Computational Design of Advanced Derivatives with Tailored Chemical and Electronic Properties
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for the rational design of advanced derivatives of this compound with specific chemical and electronic properties. DFT calculations can provide valuable insights into the geometric and electronic structure, frontier molecular orbitals (HOMO and LUMO), and photophysical properties of the molecule and its hypothetical derivatives. chembk.combldpharm.com
By systematically modifying the substituents on the fluorene core in silico, researchers can predict how these changes will affect key parameters such as the emission wavelength, quantum yield, and charge transport characteristics. For example, DFT studies on other fluorenone derivatives have shown that the position and nature of substituents significantly influence their excited-state properties and fluorescence. beilstein-journals.org
This computational-guided approach can accelerate the discovery of new molecules with optimized properties for specific applications. For instance, by modeling the introduction of various electron-donating and electron-withdrawing groups at the 7-position (in place of the bromine atom), it is possible to fine-tune the band gap and emission color for applications in organic light-emitting diodes (OLEDs).
| Computational Method | Predicted Property | Relevance to Material Design |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, HOMO/LUMO energies | Predicting stability, reactivity, and basic electronic properties |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra, excited state properties | Designing molecules with specific colors and efficiencies for OLEDs and sensors |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions | Understanding intermolecular interactions crucial for crystal packing and material morphology |
Integration into Next-Generation Functional Materials and Chemical Technologies
The unique combination of a planar, conjugated fluorenone core with a heavy bromine atom and a hydrogen-bonding acetamide (B32628) group makes this compound a promising building block for a variety of functional materials and chemical technologies.
Organic Light-Emitting Diodes (OLEDs): Fluorene derivatives are well-known for their applications in OLEDs due to their high thermal stability, excellent charge transport properties, and high photoluminescence efficiency. beilstein-journals.orgwikipedia.org The bromo and acetamido substituents on the fluorenone core of the target molecule can be strategically utilized to tune the emission color and improve device performance. The bromine atom can facilitate intersystem crossing, potentially leading to efficient phosphorescent emitters, while the acetamide group could influence intermolecular interactions and film morphology.
Fluorescent Sensors: The fluorescent properties of the fluorenone scaffold are sensitive to the local environment. This sensitivity can be exploited to develop fluorescent sensors for the detection of various analytes, such as metal ions or nitroaromatic compounds. The acetamide group can act as a recognition site, and binding events could lead to measurable changes in the fluorescence emission of the molecule.
Advanced Polymers and Dyes: The reactivity of the bromine atom allows for the incorporation of this compound as a monomer into polymerization reactions. This could lead to the synthesis of novel polymers with tailored optical and electronic properties for applications in organic electronics, photovoltaics, and specialty coatings. The inherent chromophoric nature of the fluorenone unit also suggests its potential use as a scaffold for new classes of dyes.
Q & A
Q. What are the key steps for synthesizing N-(7-bromo-9-oxo-9H-fluoren-2-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves halogenation (e.g., bromination) of the fluorenone core followed by acetamide substitution. Reaction parameters such as temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (e.g., 1:1.2 for bromine to precursor) are critical for yield optimization. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
- Validation : Monitor intermediates using thin-layer chromatography (TLC) and confirm final product purity via HPLC or melting point analysis.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Assign signals for bromine-induced deshielding (e.g., aromatic protons at δ 7.2–8.5 ppm) and acetamide carbonyl (δ ~168 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 356.14) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying substituent positions and intermolecular interactions .
Q. How does the bromine substituent influence the compound’s stability under varying storage conditions?
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Bromine’s electron-withdrawing effect may reduce hydrolytic stability compared to non-halogenated analogs .
- Recommendations : Store in inert atmospheres (argon) at -20°C, shielded from light, to prevent dehalogenation or oxidation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Approach : Use DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G* basis set) to map electrostatic potential surfaces. Bromine’s σ-hole on the fluorenone ring enhances electrophilicity, favoring SNAr reactions at the 7-position .
- Validation : Compare predicted activation energies with experimental kinetics (e.g., reaction with amines in DMSO at 25°C) .
Q. What strategies resolve contradictions in reported biological activity data for halogenated fluorenone derivatives?
- Case Study : If cytotoxicity results vary (e.g., IC50 discrepancies in cancer cell lines), re-evaluate assay conditions (e.g., serum concentration, incubation time) and validate via orthogonal methods (e.g., apoptosis markers like caspase-3 activation) .
- Meta-Analysis : Cross-reference structural analogs (e.g., N-(2-bromo-4-methylphenyl)acetamide) to isolate substituent-specific effects .
Q. How does the acetamide group modulate the compound’s fluorescence properties for imaging applications?
- Experimental Design : Measure fluorescence quantum yield (e.g., using quinine sulfate as a reference) in solvents of varying polarity. The acetamide’s electron-donating resonance may enhance Stokes shift compared to nitro-substituted analogs .
- Advanced Imaging : Test two-photon absorption cross-sections (e.g., 800 nm excitation) for deep-tissue imaging compatibility .
Q. What crystallographic challenges arise during structure determination, and how are they addressed?
- Common Issues : Poor crystal quality due to bromine’s heavy-atom effects. Use cryocooling (100 K) and high-flux synchrotron radiation for data collection. SHELXD or SHELXE can resolve phase problems in twinned crystals .
- Refinement : Apply anisotropic displacement parameters for bromine and oxygen atoms to improve R-factor convergence (<0.05) .
Q. How can substituent effects be systematically studied to optimize SAR for neuroprotective applications?
- SAR Workflow :
- Synthesize analogs with varying halogen (Cl, I) and substituent positions.
- Test in vitro neuroprotection (e.g., glutamate-induced neuronal cell death).
- Perform QSAR modeling to correlate electronic parameters (Hammett σ) with activity .
- Key Finding : Bromine at the 7-position may enhance blood-brain barrier permeability compared to 9-substituted analogs .
Methodological Considerations
- Data Reproducibility : Document reaction parameters (e.g., cooling rates during crystallization) to minimize batch-to-batch variability .
- Toxicological Screening : Use EPA DSSTox databases to predict environmental persistence and toxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
